
2-(M-tolyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(M-tolyl)cyclopropan-1-amine is an organic compound with the molecular formula C10H13N It features a cyclopropane ring attached to a methylphenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(M-tolyl)cyclopropan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-methylphenylmagnesium bromide with cyclopropanone, followed by reductive amination. Another method includes the cyclopropanation of 3-methylstyrene using a diazo compound, followed by amination.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(M-tolyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropane ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
2-(M-tolyl)cyclopropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(M-tolyl)cyclopropan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as antimicrobial or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(P-tolyl)cyclopropan-1-amine: Similar structure but with a para-methyl group.
2-(O-tolyl)cyclopropan-1-amine: Similar structure but with an ortho-methyl group.
Cyclopropylamine: Lacks the methylphenyl group, simpler structure.
Uniqueness
2-(M-tolyl)cyclopropan-1-amine is unique due to the presence of the meta-methylphenyl group, which imparts distinct chemical and biological properties compared to its ortho and para analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-(3-methylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H13N/c1-7-3-2-4-8(5-7)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3 |
InChI Key |
RYKBYDBWVDJQET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B13578403.png)

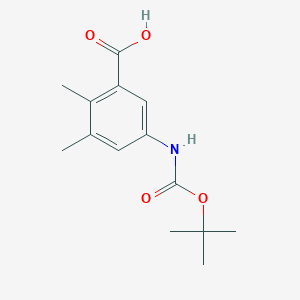
![N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide](/img/structure/B13578412.png)

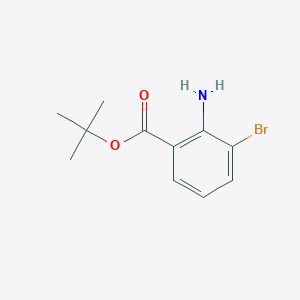
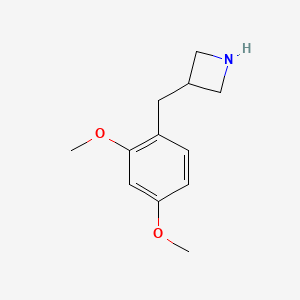

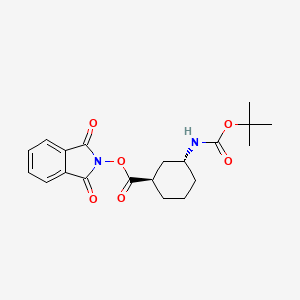
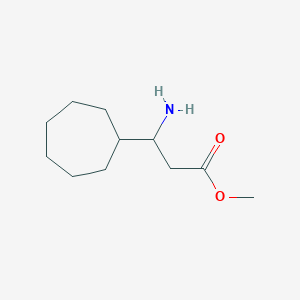
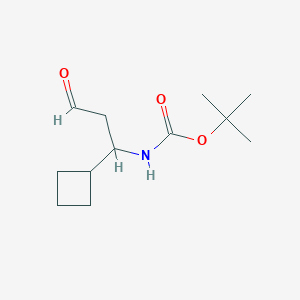


![10-Methyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13578499.png)
